molecular formula C14H11ClN2O4S B2727604 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 1786212-79-0

1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2727604
CAS No.: 1786212-79-0
M. Wt: 338.76
InChI Key: NWJDUXGOSBBECD-UHFFFAOYSA-N
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Description

1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a chloropyridinyl group and a sulfonyl group attached to the indole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the indole core can interact with various receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    6-chloropyridine-3-sulfonyl chloride: A precursor in the synthesis of the target compound.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group but lacking the chloropyridinyl and sulfonyl groups.

Uniqueness: 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloropyridinyl and sulfonyl groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-13-6-5-10(8-16-13)22(20,21)17-11-4-2-1-3-9(11)7-12(17)14(18)19/h1-6,8,12H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJDUXGOSBBECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CN=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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